Methyl 6-methoxy-1h-benzo[d]imidazole-7-carboxylate
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Overview
Description
Methyl 6-methoxy-1h-benzo[d]imidazole-7-carboxylate is a useful research compound. Its molecular formula is C10H10N2O3 and its molecular weight is 206.201. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
A study on the synthesis and preliminary evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as potential chemotherapeutic agents reported significant findings. Among the synthesized molecules, one compound induced maximum cell death in leukemic cells, suggesting potent anti-leukemic activity. This compound's mechanism of action included S/G2 cell cycle arrest and the activation of apoptosis, indicated by the downregulation of proapoptotic proteins, upregulation of antiapoptotic proteins, cleavage of PARP, and elevated levels of DNA strand breaks (Gowda et al., 2009).
Antitumor and Antifilarial Activities
Another research focus has been on the synthesis and biological activity of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives as potential antineoplastic and antifilarial agents. These compounds demonstrated significant growth inhibition in L1210 cells and caused a significant accumulation of these cells in mitosis. In addition, some compounds showed significant in vivo antifilarial activity against adult worms of various species in experimentally infected jirds, highlighting their potential as antineoplastic and antifilarial agents (Ram et al., 1992).
Corrosion Inhibition Performance
The corrosion inhibition performance of benzimidazole derivatives for mild steel in HCl has also been studied. This research investigated the efficiency of three benzimidazole derivatives as inhibitors for mild steel corrosion, finding that the inhibition efficiency increased with concentration. The study provided insights into the potential industrial applications of benzimidazole derivatives in corrosion protection (Yadav et al., 2013).
Mechanism of Action
Target of Action
Methyl 6-methoxy-1h-benzo[d]imidazole-7-carboxylate, also known as Methyl 5-(methyloxy)-1H-benzimidazole-4-carboxylate or methyl 5-methoxy-1H-benzimidazole-4-carboxylate, is a derivative of imidazole . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives have been reported to interact with various targets, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives have been reported to interact with various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities .
Properties
IUPAC Name |
methyl 5-methoxy-1H-benzimidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-7-4-3-6-9(12-5-11-6)8(7)10(13)15-2/h3-5H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPXENHBDXBDBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC=N2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.